molecular formula C5H9Cl2N3 B3021488 3-Hydrazinylpyridine dihydrochloride CAS No. 364727-74-2

3-Hydrazinylpyridine dihydrochloride

Cat. No. B3021488
CAS RN: 364727-74-2
M. Wt: 182.05 g/mol
InChI Key: QJFANABRDIUIEI-UHFFFAOYSA-N
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Description

3-Hydrazinylpyridine dihydrochloride, also known as 3-hydrazinopyridine, is a chemical compound with the molecular formula C5H7N3 . It is used for research and development purposes . It is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The InChI code for 3-Hydrazinylpyridine dihydrochloride is 1S/C5H7N3.2ClH/c6-8-5-2-1-3-7-4-5;;/h1-4,8H,6H2;2*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Hydrazinylpyridine dihydrochloride is a solid at room temperature . It has a molecular weight of 182.05 . It is easily soluble in water and ethanol, and slightly soluble in ether .

Safety And Hazards

3-Hydrazinylpyridine dihydrochloride is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

pyridin-3-ylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.2ClH/c6-8-5-2-1-3-7-4-5;;/h1-4,8H,6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFANABRDIUIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50957792
Record name 3-Hydrazinylpyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazinylpyridine dihydrochloride

CAS RN

364727-74-2
Record name 3-Hydrazinylpyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydrazinopyridine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a mixture of 3-aminopyridine (9.41 g, 100 mmol) and conc. hydrochloric acid (100 mL) which was cooled to a temperature of lower than −5° C., a solution of sodium nitrite (7.20 g, 105 mmol) in water (60 mL) was added dropwise. Subsequently, a solution of tin chloride (II) (56.9 g, 300 mmol) in conc. hydrochloric acid (50 mL) was added dropwise thereto carefully so that the temperature of the solution did not exceed −5° C. The solution was stirred at a temperature of lower than −5° C. for additional 3 hours, and the resulting crystals were collected by filtration. The crystals were washed with diethylether/methanol and air dried to give the title compound (15.6 g, 85% yield). The compound was used in the following process without further purification.
Quantity
9.41 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
56.9 g
Type
catalyst
Reaction Step Three
Yield
85%

Synthesis routes and methods II

Procedure details

3-Aminopyridine (20 g) was dissolved in concentrated hydrochloric acid (125 mL), and an a aqueous solution (40 mL) of sodium nitrite (15 g) was added at −10° C. over 20 min. The mixture was stirred at 0° C. for 2 hr. This solution was added to a solution (200 mL) of tin(II) chloride (80 g) in concentrated hydrochloric acid at −2° C. over 20 min. The mixture was stirred for 14 hr. The precipitate was filtered off and ice was added. The mixture was made strongly-basic with a 50% a aqueous potassium hydroxide solution and extracted with dichloromethane. The extract solution was dried and concentrated under reduced pressure. The residue was dissolved in ethyl acetate (400 mL) and 4 mol/L of hydrochloric acid-ethyl acetate (55 mL) was added under ice-cooling. The precipitate was collected by filtration to give 3-hydrazinopyridine dihydrochloride (18 g) as a pale-yellow solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Hydrazinylpyridine dihydrochloride
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3-Hydrazinylpyridine dihydrochloride
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3-Hydrazinylpyridine dihydrochloride
Reactant of Route 4
3-Hydrazinylpyridine dihydrochloride
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3-Hydrazinylpyridine dihydrochloride
Reactant of Route 6
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3-Hydrazinylpyridine dihydrochloride

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